molecular formula C8H10FN3O B13141861 1-Ethyl-3-(6-fluoropyridin-3-yl)urea

1-Ethyl-3-(6-fluoropyridin-3-yl)urea

Cat. No.: B13141861
M. Wt: 183.18 g/mol
InChI Key: LVQTYNYXKJRSTG-UHFFFAOYSA-N
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Description

1-Ethyl-3-(6-fluoropyridin-3-yl)urea is a compound that features a fluorinated pyridine ring attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-(6-fluoropyridin-3-yl)urea typically involves the reaction of 6-fluoropyridine-3-amine with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

6-Fluoropyridine-3-amine+Ethyl isocyanateThis compound\text{6-Fluoropyridine-3-amine} + \text{Ethyl isocyanate} \rightarrow \text{this compound} 6-Fluoropyridine-3-amine+Ethyl isocyanate→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(6-fluoropyridin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-Ethyl-3-(6-fluoropyridin-3-yl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(6-fluoropyridin-3-yl)urea involves its interaction with specific molecular targets. The fluorinated pyridine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The urea moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used as a coupling agent in peptide synthesis.

    1,3-Disubstituted Ureas: Known for their biological activities, including inhibition of soluble epoxide hydrolase.

Uniqueness: 1-Ethyl-3-(6-fluoropyridin-3-yl)urea is unique due to the presence of the fluorinated pyridine ring, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable building block in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H10FN3O

Molecular Weight

183.18 g/mol

IUPAC Name

1-ethyl-3-(6-fluoropyridin-3-yl)urea

InChI

InChI=1S/C8H10FN3O/c1-2-10-8(13)12-6-3-4-7(9)11-5-6/h3-5H,2H2,1H3,(H2,10,12,13)

InChI Key

LVQTYNYXKJRSTG-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=CN=C(C=C1)F

Origin of Product

United States

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